molecular formula C14H13ClO B13994209 4-Chloro-1-(naphthalen-1-YL)butan-1-one CAS No. 77972-86-2

4-Chloro-1-(naphthalen-1-YL)butan-1-one

Cat. No.: B13994209
CAS No.: 77972-86-2
M. Wt: 232.70 g/mol
InChI Key: XVJYCZJGSWYIPM-UHFFFAOYSA-N
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Description

4-Chloro-1-(naphthalen-1-yl)butan-1-one is an organic compound with the molecular formula C14H13ClO It is a chlorinated derivative of butanone, featuring a naphthalene ring attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(naphthalen-1-yl)butan-1-one typically involves the reaction of 4-chlorobutyryl chloride with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the naphthalene ring acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobutyryl chloride.

Reaction Conditions:

    Reagents: 4-chlorobutyryl chloride, naphthalene, aluminum chloride

    Solvent: Dichloromethane or another suitable non-polar solvent

    Temperature: 0°C to room temperature

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improved yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and reproducible process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(naphthalen-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-chloro-1-(naphthalen-1-yl)butanoic acid.

    Reduction: Formation of 4-chloro-1-(naphthalen-1-yl)butanol.

    Substitution: Formation of 4-amino-1-(naphthalen-1-yl)butan-1-one or 4-thio-1-(naphthalen-1-yl)butan-1-one.

Scientific Research Applications

4-Chloro-1-(naphthalen-1-yl)butan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(naphthalen-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene ring can facilitate interactions with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(p-tolyl)butan-1-one
  • 4-Chloro-1-(phenyl)butan-1-one
  • 4-Chloro-1-(biphenyl)butan-1-one

Uniqueness

4-Chloro-1-(naphthalen-1-yl)butan-1-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. The naphthalene ring enhances the compound’s hydrophobicity and potential for π-π interactions, making it valuable in specific applications such as drug design and material science.

Properties

CAS No.

77972-86-2

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

4-chloro-1-naphthalen-1-ylbutan-1-one

InChI

InChI=1S/C14H13ClO/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2

InChI Key

XVJYCZJGSWYIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCl

Origin of Product

United States

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